Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a triazolo-pyridine core with an aminomethyl substituent at the 3-position and a methyl ester at the 6-position. This structure combines rigidity from the fused triazole and pyridine rings with functional versatility from the aminomethyl and ester groups, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-15-9(14)6-2-3-7-11-12-8(4-10)13(7)5-6/h6H,2-5,10H2,1H3 |
InChI Key |
KISYVLDFILSXQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NN=C(N2C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[4,3-a]pyridine core . The reaction is usually carried out in a solvent such as toluene, with molecular sieves to enhance yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an eco-friendly and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Functional Group Impact on Bioactivity
- Aminomethyl (–CH₂NH₂): Introduces a primary amine, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). This group may enhance binding affinity in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
- Ethyl-substituted derivatives are often explored in prodrug designs .
- Fluorinated Groups (e.g., –CH₂CF₃, –CHF₂) : Fluorine atoms improve metabolic stability by resisting oxidative degradation. The trifluoroethyl group in is associated with prolonged half-lives in vivo.
- Methyl (–CH₃) : Simplifies synthesis and reduces steric bulk, making it a common scaffold for initial SAR (Structure-Activity Relationship) studies .
Research Findings and Trends
- Solubility vs. Stability Trade-off : Fluorinated derivatives (e.g., ) exhibit superior stability but require formulation adjustments to mitigate reduced solubility.
- Aminomethyl as a Polar Motif: The target compound’s aminomethyl group shows promise in CNS drug discovery, with in vitro studies indicating 2–3-fold higher solubility than methyl or ethyl analogues .
- Patent Activity : Recent patents highlight trifluoroethyl and difluoromethyl derivatives for antiviral applications, leveraging fluorine’s electronegativity for target engagement .
Biological Activity
Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS Number: 2309458-24-8) is a heterocyclic compound characterized by its unique triazole-pyridine fusion structure. This compound has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14N4O2
- Molecular Weight : 210.23 g/mol
- Structure : The compound features a triazole ring fused with a pyridine ring and includes an aminomethyl group and a carboxylate moiety.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of enaminonitriles with benzohydrazides under controlled conditions such as microwave irradiation to enhance yield and specificity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance:
- Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Mechanism : It appears to interfere with cell cycle progression and promote apoptotic pathways in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Neurological Effects
Emerging research suggests potential neuroprotective effects. The compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
- Case Study : In an animal model of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar triazole derivatives to optimize their biological activity. The presence of specific functional groups significantly influences their pharmacological profiles.
Table: Structure-Activity Relationships
| Compound | Biological Activity | Key Functional Groups |
|---|---|---|
| Methyl 3-(aminomethyl)-... | Antimicrobial | Triazole ring |
| Methyl 3-methyl-5H... | Anticancer | Carboxylate group |
| Methyl 3-(aminomethyl)-benzoate | Neuroprotective | Aminomethyl group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
